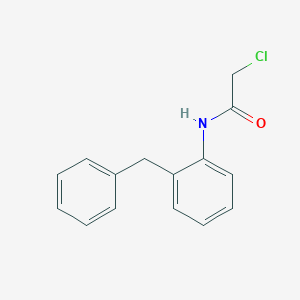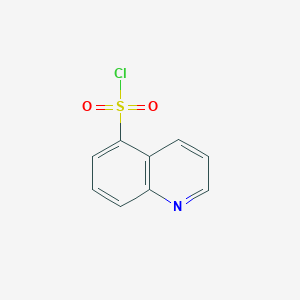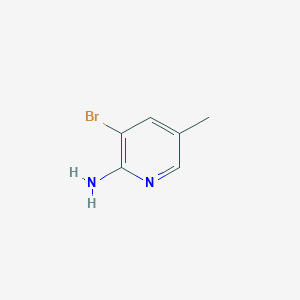
2-Amino-3-bromo-5-methylpyridine
Vue d'ensemble
Description
2-Amino-3-bromo-5-methylpyridine is a chemical compound with the molecular formula C6H7BrN2. Its molecular weight is 187.04 g/mol . It appears as cream to orange to brown crystals or powder .
Synthesis Analysis
2-Amino-5-bromo-3-methylpyridine can be prepared from 2-amino-3-methylpyridine, via bromination . More details about the synthesis process can be found in the relevant papers .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-bromo-5-methylpyridine has been determined by single-crystal X-ray crystallography . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions involving 2-Amino-3-bromo-5-methylpyridine have been studied . The details of these reactions can be found in the relevant papers .
Physical And Chemical Properties Analysis
2-Amino-3-bromo-5-methylpyridine has a melting point between 83.0-94.0°C . More details about its physical and chemical properties can be found in the relevant papers .
Applications De Recherche Scientifique
Pharmacological Research
2-Amino-3-bromo-5-methylpyridine is utilized in pharmacological research due to its potential as a building block for various biologically active compounds. Its derivatives are explored for their therapeutic properties, including antiviral, antibacterial, and anti-inflammatory activities . The compound’s ability to interact with other biological molecules makes it a valuable asset in drug design and discovery.
Material Science
In material science, this compound serves as a precursor for the synthesis of complex molecules that can be used in the creation of new materials. Its structural motif is particularly useful in developing polymers and coatings with specific properties such as enhanced durability or chemical resistance .
Electronics
The electronic industry benefits from the use of 2-Amino-3-bromo-5-methylpyridine in the synthesis of compounds that are integral to electronic devices. Its derivatives can be employed in the production of semiconductors, conductive materials, and other components essential for modern electronics .
Nonlinear Optics
This compound is instrumental in the field of nonlinear optics. It is involved in the synthesis of materials that exhibit unique optical properties, such as high transmittance in the visible spectrum and thermal stability, making them suitable for applications like optical switches and modulators .
Host–Guest Chemistry
In host–guest chemistry, 2-Amino-3-bromo-5-methylpyridine is used to create complex molecular structures that can encapsulate other molecules. These structures are significant for understanding molecular recognition and can lead to the development of advanced drug delivery systems .
Supramolecular Assembly
The compound plays a role in the construction of supramolecular assemblies through hydrogen bonding interactions. These assemblies have implications in the development of crystalline materials for various applications, including catalysis and separation processes .
Biological Activity
2-Amino-3-bromo-5-methylpyridine is a key intermediate in the synthesis of compounds with potential biological activity. Its nitrogen-containing heterocyclic structure is conducive to forming salts and co-crystals that can exhibit various biological effects .
Antioxidant Properties
Research has shown that derivatives of 2-Amino-3-bromo-5-methylpyridine can exhibit antioxidant properties. This is particularly relevant in the development of compounds that can mitigate oxidative stress, which is a factor in many diseases .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
“2-Amino-3-bromo-5-methylpyridine” is a pyridine derivative widely distributed in nature . Many plant components, such as alkaloids, contain pyridine ring compounds in their structure . It is used for the preparation of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, imidazo[1,2-c]pyrimidines, and imidazo[1,2-d]triazines . These compounds are known to inhibit JNK and ERK kinases , which play crucial roles in cell signaling pathways.
Mode of Action
It is known that the compound interacts with its targets, jnk and erk kinases, resulting in their inhibition . This inhibition can lead to changes in cell signaling pathways, affecting cellular functions.
Action Environment
The action, efficacy, and stability of “2-Amino-3-bromo-5-methylpyridine” can be influenced by various environmental factors. For instance, exposure to moist air or water may affect the compound . Therefore, it is recommended to keep the compound in a dry, cool, and well-ventilated place .
Propriétés
IUPAC Name |
3-bromo-5-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPKXEWDWTZBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333990 | |
| Record name | 2-Amino-3-bromo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-bromo-5-methylpyridine | |
CAS RN |
17282-00-7 | |
| Record name | 2-Amino-3-bromo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-bromo-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 2-amino-3-bromo-5-methylpyridine in forming metal complexes?
A1: 2-amino-3-bromo-5-methylpyridine acts as a ligand in the formation of dinuclear copper(II) complexes. [, ] The pyridine nitrogen atom within the molecule coordinates with the copper(II) ion, leading to the creation of a Cu2N2O2 unit. This bridging structure is further stabilized by methoxo or ethoxo groups, depending on the specific complex formed. [] This bridging behavior highlights the compound's ability to facilitate the assembly of multinuclear metal complexes.
Q2: How does 2-amino-3-bromo-5-methylpyridine contribute to the magnetic properties of the metal complexes it forms?
A2: Research indicates that manganese(II) complexes incorporating 2-amino-3-bromo-5-methylpyridine as a ligand, such as [Mn8(L2)12(μ4-O)2], exhibit interesting magnetic characteristics. [] While the specific magnetic behavior is not detailed in the provided abstract, it suggests that the presence of this ligand influences the magnetic exchange interactions within the manganese cluster. This highlights the potential of 2-amino-3-bromo-5-methylpyridine in designing and studying molecular magnetic materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


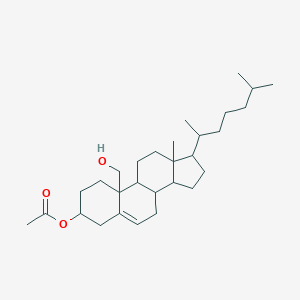
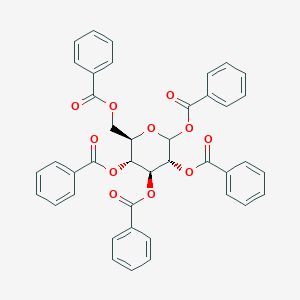
![[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B30697.png)
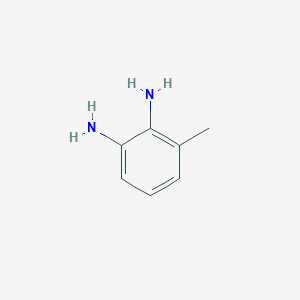
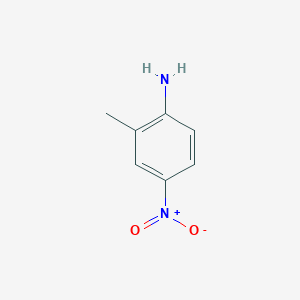
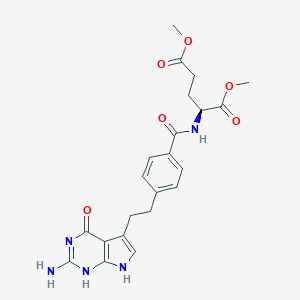
![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)
![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)
![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)
![2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B30720.png)

